![molecular formula C11H11ClN2O4 B14395926 Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- CAS No. 86801-13-0](/img/structure/B14395926.png)
Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a hydrazino group and a chloro-ethoxy-oxoethylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method is the oxidation of 2-chlorotoluene using potassium permanganate . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Another approach involves the hydrolysis of α,α,α-trichloro-2-toluene .
Industrial Production Methods
On an industrial scale, the production of benzoic acid derivatives often involves catalytic oxidation processes. For example, toluene can be catalytically oxidized with air in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates to produce benzoic acid . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoic acid core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes, affecting their activity. The pathways involved include the inhibition of certain metabolic processes and the modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzoic acid: A simpler derivative with similar chemical properties.
Benzoic acid: The parent compound with a wide range of applications.
Salicylic acid: Another benzoic acid derivative with significant biological activity.
Uniqueness
Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
86801-13-0 |
|---|---|
Fórmula molecular |
C11H11ClN2O4 |
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
2-[2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C11H11ClN2O4/c1-2-18-11(17)9(12)14-13-8-6-4-3-5-7(8)10(15)16/h3-6,13H,2H2,1H3,(H,15,16) |
Clave InChI |
MLTHCXNSNQIJBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
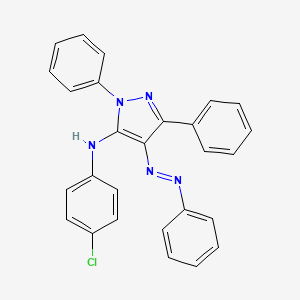
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
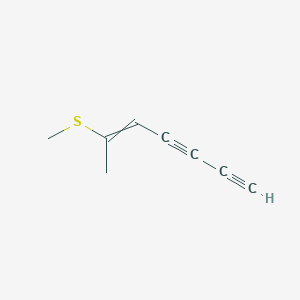
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
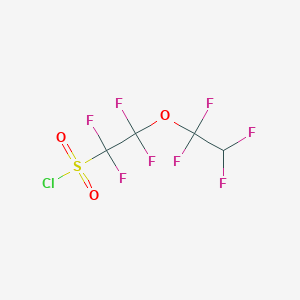

![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
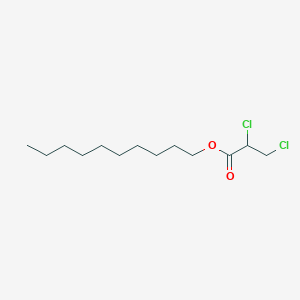
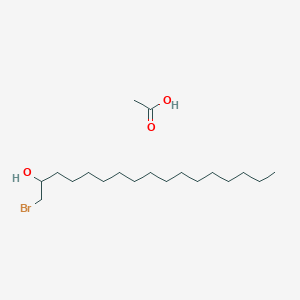

![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)

